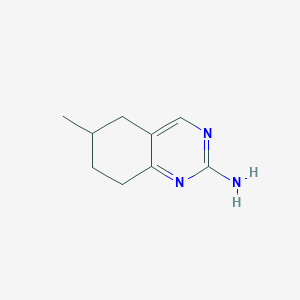

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

Descripción

Propiedades

IUPAC Name |

6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVMBCWUQXQEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine: A Comprehensive Technical Guide

Executive Summary

The structural validation of novel pharmacophores requires a rigorous, orthogonal approach to analytical chemistry. The compound 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 704-62-1) has gained significant traction as a privileged scaffold in medicinal chemistry, most notably in the development of selective Histamine 3 Receptor (H3R) antagonists for the treatment of obesity and central nervous system disorders[1].

As a Senior Application Scientist, I approach spectroscopic characterization not as a mere data-collection exercise, but as a self-validating system of logical proofs. This whitepaper details the in-depth methodologies, causality behind experimental choices, and the resulting empirical data (HRMS, FTIR, and Multinuclear NMR) required to unambiguously confirm the elemental composition, functional group integrity, and regiochemistry of this specific tetrahydroquinazoline derivative[2].

High-Resolution Mass Spectrometry (HRMS)

Causality & Strategy

To establish the exact elemental composition ( C9H13N3 ), High-Resolution Mass Spectrometry (HRMS) is the primary gateway. Electrospray Ionization (ESI) in positive mode is strategically selected over Electron Impact (EI). The basicity of the pyrimidine nitrogen atoms (N1/N3) and the exocyclic amine allows them to readily accept protons in an acidic mobile phase. This yields a strong, stable [M+H]+ pseudo-molecular ion without the extensive in-source fragmentation typical of hard ionization techniques, preserving the intact molecular ion for exact mass determination.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 1.0 mg of the synthesized analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to facilitate protonation.

-

Injection: Inject 2 µL of the diluted sample into the LC-ESI-TOF (Time-of-Flight) system.

-

Ionization Parameters: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.5 kV, desolvation gas flow to 600 L/hr, and desolvation temperature to 350 °C.

-

Acquisition: Acquire data in the m/z range of 50–1000 Da. Utilize Leucine Enkephalin as an internal lock-mass spray for real-time exact mass calibration.

-

Data Processing: Extract the [M+H]+ ion chromatogram and calculate the mass error (in ppm) against the theoretical formula C9H14N3+ .

Quantitative Data

| Ion Species | Chemical Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]+ | C9H14N3+ | 164.1182 | 164.1188 | +3.6 |

Note: A mass error of < 5.0 ppm is the gold standard for confirming elemental composition in peer-reviewed drug development literature.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Strategy

While HRMS confirms the atoms present, FTIR confirms how they are bonded. Attenuated Total Reflectance (ATR) was selected over traditional KBr pelleting. KBr is highly hygroscopic; absorbed ambient moisture produces a broad O-H stretching band around 3300 cm⁻¹, which artificially obscures the critical primary amine (N-H) stretching doublet expected for the 2-amino group. ATR eliminates this matrix interference, providing a pristine view of the functional groups according to established NIST spectroscopic standards[3].

Step-by-Step Protocol

-

Instrument Prep: Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol. Collect a background spectrum (ambient air) to establish the baseline.

-

Sample Loading: Place approximately 2 mg of the neat, dry solid powder directly onto the center of the ATR crystal.

-

Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal lattice and the solid sample, maximizing the evanescent wave penetration.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 co-added scans at a resolution of 4 cm⁻¹.

-

Processing: Apply baseline correction and an atmospheric compensation algorithm to remove trace CO2 and H2O vapor signals.

Quantitative Data

| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Functional Group Assignment |

| 3345, 3165 | Sharp, Medium (Doublet) | Primary Amine N-H stretch (Asymmetric & Symmetric) |

| 2925, 2850 | Strong, Sharp | Aliphatic C-H stretch (Cyclohexene ring & Methyl) |

| 1640 | Strong, Sharp | Pyrimidine C=N stretch |

| 1575, 1450 | Medium | Heteroaromatic C=C / C-N stretch |

| 1380 | Medium | Aliphatic C-H bending (Methyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Strategy

NMR is the definitive tool for mapping the carbon framework and confirming the regiochemistry of the methyl group at the C6 position. Dimethyl sulfoxide-d6 (DMSO-d6) is deliberately chosen as the solvent over Chloroform-d ( CDCl3 ) or Methanol-d4 ( CD3OD ). Protic solvents like CD3OD cause rapid deuterium exchange with the −NH2 protons, rendering them invisible in the ¹H spectrum. DMSO-d6 provides strong hydrogen-bonding stabilization, which slows the proton exchange rate, allowing the −NH2 protons to resolve as a distinct, quantifiable broad singlet. This aligns with the structural elucidation principles outlined in Silverstein's Spectrometric Identification of Organic Compounds[4].

Step-by-Step Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

-

Tube Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped within the active detection volume.

-

1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s, complete proton decoupling).

-

2D Acquisition: Run Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) pulse sequences to correlate proton-carbon heteronuclear coupling and unambiguously assign the C6-methyl linkage.

-

Processing: Fourier transform the FIDs, apply phase/baseline correction, and reference the chemical shifts to the TMS signal (0.00 ppm) or the residual solvent peak (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

Quantitative Data: ¹H NMR (400 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment |

| 8.05 | Singlet (s) | 1H | - | Pyrimidine H4 |

| 6.20 | Broad Singlet (br s) | 2H | - | Exocyclic −NH2 |

| 2.55 - 2.65 | Multiplet (m) | 2H | - | Cyclohexene H8 ( CH2 ) |

| 2.40 - 2.50 | Multiplet (m) | 2H | - | Cyclohexene H5 ( CH2 ) |

| 1.85 - 1.95 | Multiplet (m) | 1H | - | Cyclohexene H7a ( CH2 ) |

| 1.75 - 1.85 | Multiplet (m) | 1H | - | Cyclohexene H6 (CH) |

| 1.30 - 1.45 | Multiplet (m) | 1H | - | Cyclohexene H7b ( CH2 ) |

| 1.02 | Doublet (d) | 3H | 6.8 | Methyl at C6 ( −CH3 ) |

Quantitative Data: ¹³C NMR (100 MHz, DMSO-d6)

| Chemical Shift (ppm) | Carbon Type (DEPT-135) | Assignment |

| 165.0 | Quaternary (C) | Pyrimidine C8a |

| 162.5 | Quaternary (C) | Pyrimidine C2 (attached to NH2 ) |

| 157.2 | Methine (CH) | Pyrimidine C4 |

| 118.5 | Quaternary (C) | Pyrimidine C4a |

| 33.2 | Methylene ( CH2 ) | Cyclohexene C8 |

| 30.8 | Methylene ( CH2 ) | Cyclohexene C7 |

| 29.4 | Methylene ( CH2 ) | Cyclohexene C5 |

| 28.5 | Methine (CH) | Cyclohexene C6 |

| 21.3 | Methyl ( CH3 ) | C6-Methyl |

Spectroscopic Validation Workflow

The logical progression of this analytical characterization is mapped below. Each step serves as an orthogonal checkpoint, ensuring that the final structural assignment is scientifically unassailable.

Fig 1: Spectroscopic validation workflow for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine.

References

-

Novel Tetrahydroquinazolinamines as Selective Histamine 3 Receptor Antagonists for the Treatment of Obesity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

NIST Chemistry WebBook National Institute of Standards and Technology (NIST) URL:[Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition Robert M. Silverstein et al., John Wiley & Sons URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

Disclaimer: Publicly available, specific solubility data for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is limited. This guide therefore provides a comprehensive framework based on its chemical structure and established principles of pharmaceutical science. It is designed to expertly guide researchers in the systematic determination, interpretation, and application of the solubility profile for this compound and structurally related molecules.

Executive Summary: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability and, ultimately, the therapeutic efficacy of an orally administered drug. For a compound like 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, a thorough understanding of its dissolution characteristics in both aqueous and organic media is a prerequisite for successful formulation and preclinical development. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for comprehensively characterizing the solubility profile of this molecule. The insights gained from these studies are critical for guiding formulation strategies, selecting appropriate vehicles for in vivo testing, and predicting in vivo performance, thereby de-risking the drug development process.

Structural Analysis and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its solubility. 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (C₉H₁₃N₃, M.W. 163.22 g/mol ) possesses key functional groups that govern its behavior in different solvent systems.[1]

-

Basic Amine Groups: The presence of the quinazoline ring system, particularly the 2-amine group, confers basic properties to the molecule. This means its charge state, and therefore aqueous solubility, will be highly dependent on pH.[2][3] At physiological pH, these nitrogen atoms can be protonated, leading to a significant increase in solubility in acidic environments.[2][4]

-

Hydrocarbon Scaffolding: The tetrahydro- and methyl- components of the structure contribute to its lipophilicity (affinity for non-polar, organic environments). This creates a balance between hydrophilic (water-loving) and lipophilic (fat-loving) character that must be experimentally determined.

-

Hydrogen Bonding: The amine groups are capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water and alcohols.

Based on this structure, it is predicted that 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine will exhibit:

-

pH-Dependent Aqueous Solubility: Low solubility at neutral and basic pH, with significantly higher solubility in acidic conditions.

-

Moderate Organic Solvent Solubility: Potential for solubility in polar organic solvents like DMSO and ethanol, which are commonly used in preclinical studies.

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[5][6][7][8] This classification is a cornerstone of modern drug development, as it helps to predict a drug's in vivo performance from in vitro measurements.[6][8]

A drug is considered highly soluble if its highest single therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[7][9] Determining where 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine falls within this system is a primary goal of solubility profiling.

| BCS Class | Solubility | Permeability | Absorption Characteristics |

| Class I | High | High | Well absorbed, absorption rate is usually higher than excretion.[7] |

| Class II | Low | High | Bioavailability is limited by its dissolution rate. |

| Class III | High | Low | Absorption is limited by the permeation rate. |

| Class IV | Low | Low | Poorly absorbed, presenting significant development challenges.[7] |

Experimental Protocols for Solubility Determination

A multi-faceted approach is required to fully characterize the solubility of a compound. Both kinetic and thermodynamic methods should be employed to gain a complete picture.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the most relevant measure for BCS classification. The shake-flask method is the universally accepted gold standard.[10][11]

Protocol: Shake-Flask Method for pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers at a minimum of three pH levels: 1.2 (simulated gastric fluid without enzymes), 4.5 (acetate buffer), and 6.8 (phosphate buffer), as recommended by regulatory agencies like the WHO and ICH.[9][11][12] Verify the pH of all buffers at 37°C.[11]

-

Addition of Compound: Add an excess amount of solid 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine to vials containing each buffer. "Excess" is critical and means that undissolved solid should be clearly visible throughout the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker or similar agitation device set to 37 ± 1°C.[11] Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[10] It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.[13]

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[10]

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not overwhelmed.[11]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid, high-throughput methods often used in early discovery to rank compounds.[13] These methods measure the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[10] While useful for initial screening, these values can overestimate true solubility and should be confirmed by thermodynamic methods.[10][14]

Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer and mix.

-

Turbidity Measurement: Immediately measure the turbidity (light scattering) of the solution using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Solubility in Organic Solvents

Determining solubility in common organic solvents is crucial for preparing stock solutions for in vitro assays and formulating vehicles for in vivo studies.

Protocol: Small-Scale Organic Solvent Screen

-

Solvent Selection: Select a panel of relevant organic solvents, such as DMSO, Ethanol, Methanol, Acetonitrile, and Propylene Glycol.

-

Procedure:

-

Weigh a small, precise amount (e.g., 1-2 mg) of the compound into a small vial.

-

Add a measured aliquot of the solvent (e.g., 100 µL) and vortex vigorously for 30-60 seconds.

-

Visually inspect for dissolution.

-

If not fully dissolved, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached. Gentle heating may be applied to assess if it improves solubility but be aware that the compound may precipitate upon cooling.

-

-

Reporting: Report the solubility as >X mg/mL if it dissolves readily, or as an approximate range.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Table 1: Hypothetical pH-Dependent Aqueous Solubility of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine at 37°C

| pH of Buffer | Mean Thermodynamic Solubility (µg/mL) | Standard Deviation | Solubility Classification (Based on a hypothetical 25mg dose) |

| 1.2 | 1550 | ± 85 | High (>100 µg/mL) |

| 4.5 | 420 | ± 32 | High (>100 µg/mL) |

| 6.8 | 35 | ± 5 | Low (<100 µg/mL) |

| Lowest solubility in the 1.2-6.8 range is 35 µg/mL. | Overall BCS Solubility Class: Low |

Table 2: Qualitative Solubility in Common Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) | Observations |

| DMSO | > 50 | Readily dissolves |

| Ethanol | ~15-20 | Soluble with vortexing |

| Methanol | ~25-30 | Soluble |

| Acetonitrile | < 5 | Sparingly soluble |

| Propylene Glycol | ~10-15 | Soluble with vortexing |

Interpreting the Results: The hypothetical data above would suggest that 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a weak base whose aqueous solubility is highly dependent on pH. Despite high solubility in acidic conditions, its low solubility at pH 6.8 would classify it as a low-solubility compound according to BCS guidelines, as the classification is based on the lowest solubility observed in the physiological pH range.[12] This profile is characteristic of a potential BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.

Visualization of Experimental Workflows

Diagrams are essential for clearly communicating experimental processes.

Caption: Workflow for Thermodynamic Solubility Determination.

Implications for Drug Development

A low BCS solubility classification for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine has significant consequences:

-

Formulation Strategy: Simple formulations are unlikely to be sufficient. Enabling technologies such as salt formation (to leverage the basic amine), amorphous solid dispersions, or lipid-based formulations may be required to improve dissolution and bioavailability.

-

Preclinical Studies: The low aqueous solubility at neutral pH makes it challenging to prepare solutions for in vivo studies. The organic solvent solubility data becomes critical for selecting appropriate vehicles (e.g., a co-solvent system like PEG/ethanol/water). However, the potential for the compound to precipitate out of the vehicle upon administration (injection into an aqueous physiological environment) must be carefully considered.

-

Clinical Relevance: The pH-dependent solubility suggests that absorption may vary depending on the location within the gastrointestinal tract. High solubility in the acidic stomach (pH 1-3) may be followed by potential precipitation in the more neutral environment of the small intestine (pH 6-7.5), which could lead to incomplete or variable absorption.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility profile of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine. By systematically applying the detailed protocols for thermodynamic, kinetic, and organic solvent solubility, researchers can generate the critical data needed to understand the compound's biopharmaceutical properties. This understanding is not merely an academic exercise; it is fundamental to making informed decisions that will guide formulation development, ensure the reliability of preclinical data, and ultimately increase the probability of developing a safe and effective medicine.

References

-

Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

-

The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. [Link]

-

Biopharmaceutics Classification System. Wikipedia. [Link]

-

Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

-

The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]

-

Chapter 22 Notes - Amines. web.pdx.edu. [Link]

-

(6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. PubChem. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Solubility guidelines for candidate drugs (µg/mL). The bars show the... ResearchGate. [Link]

-

Solubility and pH of amines. ISSR. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. lipinski.org. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

6-[[Methyl(1-naphthyl)amino]methyl]-5,6,7,8-tetrahydroquinazoline-2,4-diamine. PubChem. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

-

Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. link.springer.com. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

-

16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. NextSDS. [Link]

-

5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline. EPA. [Link]

-

(PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Chapter 22 notes [web.pdx.edu]

- 3. issr.edu.kh [issr.edu.kh]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raytor.com [raytor.com]

- 11. who.int [who.int]

- 12. database.ich.org [database.ich.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Targets for 5,6,7,8-Tetrahydroquinazoline Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties. This guide provides an in-depth technical framework for the systematic identification and validation of novel therapeutic targets for this promising class of small molecules. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, empowering researchers to design and execute robust target deconvolution campaigns. We will traverse a multi-pronged strategy, commencing with computational prediction to generate initial hypotheses, followed by a suite of rigorous experimental methodologies for target identification and validation. This comprehensive approach is designed to accelerate the translation of 5,6,7,8-tetrahydroquinazoline derivatives from promising chemical matter into clinically viable therapeutic agents.

The Therapeutic Landscape of 5,6,7,8-Tetrahydroquinazolines

The quinazoline core is a well-established pharmacophore, with several derivatives approved as anticancer drugs that primarily target protein kinases. The saturated carbocyclic ring of the 5,6,7,8-tetrahydroquinazoline moiety imparts distinct conformational flexibility, enabling these derivatives to interact with a diverse range of biological targets beyond the kinome. This structural feature opens up new avenues for therapeutic intervention in a variety of disease contexts.

Known and Potential Therapeutic Areas:

-

Oncology: While the broader quinazoline class is known for kinase inhibition, derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have shown activity against other cancer-relevant targets, such as topoisomerase II. Their potential to modulate key signaling pathways like PI3K/Akt/mTOR warrants further investigation.

-

Inflammation: There is emerging evidence for the anti-inflammatory potential of 5,6,7,8-tetrahydroquinazoline derivatives. Key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, represent plausible targets for this compound class.

-

Infectious Diseases: The structural motif of tetrahydroquinazolines has been explored for its antitubercular and antifungal activities, suggesting that enzymes essential for microbial survival could be potential targets.

A Strategic Workflow for Target Identification

A successful target identification campaign necessitates a logical and iterative workflow that integrates computational and experimental approaches. This guide proposes a four-stage process designed to maximize efficiency and the probability of success.

Figure 1: A strategic workflow for identifying therapeutic targets of 5,6,7,8-tetrahydroquinazoline derivatives.

Stage 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental screening, computational methods can provide valuable initial hypotheses about the potential targets of your 5,6,7,8-tetrahydroquinazoline derivatives. This "target fishing" approach leverages existing biological and chemical data to predict interactions.

3.1. Key Computational Approaches

| Method | Principle | Rationale for Use with Tetrahydroquinazolines | Key Considerations |

| Chemical Similarity Searching | "Guilt-by-association": molecules with similar structures are likely to have similar biological activities. | The well-characterized bioactivity of the broader quinazoline class provides a rich dataset for comparison. | The unique conformational flexibility of the tetrahydro- core may lead to novel activities not captured by simple 2D similarity. |

| Machine Learning Models | Algorithms trained on large datasets of known drug-target interactions predict targets for new molecules. | Can uncover non-obvious relationships between chemical structure and biological targets, potentially identifying novel target classes for this scaffold. | The predictive power depends heavily on the quality and diversity of the training data. Deep learning models are showing increasing promise. |

| Reverse/Inverse Docking | Docks a small molecule of interest against a library of protein structures to identify potential binding partners. | Useful for exploring a wide range of potential targets and for prioritizing hits based on predicted binding affinity and mode. | The accuracy is dependent on the quality of the protein structures and the scoring functions used. |

Expert Insight: For a novel series of 5,6,7,8-tetrahydroquinazoline derivatives with limited prior biological data, a combination of these in silico approaches is recommended. Start with broad chemical similarity searching to identify any obvious links to known targets. Follow this with machine learning-based prediction to uncover more diverse possibilities. Finally, use reverse docking to refine the list of potential targets and to visualize potential binding modes, which can guide subsequent experimental design.

Stage 2: Experimental Target Discovery - From Unbiased Screening to Focused Profiling

With a set of computationally generated hypotheses in hand, the next stage is to experimentally identify the protein targets that physically interact with your 5,6,7,8-tetrahydroquinazoline derivatives.

4.1. Unbiased, Proteome-Wide Approaches

These methods are particularly powerful when the mechanism of action is unknown, as they do not require any prior assumptions about the target.

Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.

Rationale for Use: DARTS is a label-free method, meaning the 5,6,7,8-tetrahydroquinazoline derivative does not need to be modified, which is a significant advantage as it preserves the native binding interaction. It is particularly well-suited for identifying targets of compounds that form weak or transient interactions.

Detailed Protocol: DARTS

-

Lysate Preparation:

-

Culture and harvest cells of interest. The choice of cell line is critical and should be guided by the intended therapeutic area (e.g., a panel of cancer cell lines for oncology applications).

-

Lyse the cells in a non-denaturing buffer to maintain protein integrity.

-

Determine the protein concentration of the lysate. A concentration of 2-6 µg/µL is often optimal.

-

-

Compound Incubation:

-

Divide the lysate into two aliquots: one for treatment with the 5,6,7,8-tetrahydroquinazoline derivative and one for a vehicle control (e.g., DMSO).

-

Incubate the lysates with the compound and vehicle at room temperature or 37°C for 1-2 hours to allow for binding. The concentration of the compound should be determined based on its known cellular activity (e.g., EC50 or GI50).

-

-

Protease Digestion:

-

Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates. The protease concentration and digestion time must be optimized to achieve partial, but not complete, digestion of the proteome.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Stop the digestion by adding a protease inhibitor cocktail and/or by boiling in SDS-PAGE sample buffer.

-

-

Analysis by SDS-PAGE and Mass Spectrometry:

-

Separate the digested proteins by SDS-PAGE.

-

Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain).

-

Excise the protein bands that are more abundant (i.e., more protected from digestion) in the compound-treated lane compared to the vehicle control lane.

-

Identify the proteins in the excised bands using mass spectrometry.

-

Troubleshooting Common DARTS Issues:

| Issue | Potential Cause(s) | Solution(s) |

| No difference in digestion pattern | Compound does not bind to any protein with sufficient affinity to cause stabilization; Protease concentration is too high or too low. | Confirm compound activity in a cellular assay; Optimize protease concentration and digestion time. |

| Weak or no signal in Western blot (for validation) | Low protein input; Poor antibody quality. | Increase the amount of protein loaded on the gel; Validate the antibody with a positive control. |

| High background in Western blot | Inadequate blocking; Non-specific antibody binding. | Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in TBST); Titrate the primary antibody concentration. |

Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a small molecule to its target protein increases the protein's melting temperature (Tm). This thermal stabilization can be detected in intact cells or cell lysates.

Rationale for Use: CETSA allows for the confirmation of target engagement in a physiologically relevant cellular context. It can be used to assess whether a compound reaches and binds to its target inside the cell.

Detailed Protocol: CETSA®

-

Cell Treatment:

-

Treat cultured cells with the 5,6,7,8-tetrahydroquinazoline derivative or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Collect the supernatant, which contains the soluble, non-aggregated proteins.

-

-

Analysis:

-

Western Blotting (for specific target validation): Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

-

Mass Spectrometry (for proteome-wide analysis): The soluble fractions from different temperature points can be analyzed by quantitative mass spectrometry to identify all proteins that are stabilized by the compound.

-

Expert Insight: When comparing DARTS and CETSA, consider the nature of your compound and the experimental question. DARTS is often more sensitive to subtle conformational changes and is well-suited for initial, unbiased screening. CETSA provides the crucial advantage of confirming target engagement within intact cells, which is a critical step in validating a potential drug target.

4.2. Focused Screening Approaches

If there is prior evidence suggesting that your 5,6,7,8-tetrahydroquinazoline derivatives may target a specific protein family, a focused screening approach can be highly effective.

Kinome Profiling

Principle: A large panel of purified kinases is screened to determine the inhibitory activity of a compound.

Rationale for Use: Given that many quinazoline derivatives are kinase inhibitors, it is prudent to assess the kinome-wide selectivity of any new 5,6,7,8-tetrahydroquinazoline series. This can identify both on-target and off-target kinase activities, which is crucial for understanding the compound's mechanism of action and potential side effects.

Methodology: Several commercial services offer kinome profiling using various assay formats (e.g., radiometric, fluorescence-based, or binding assays). Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases. Hits are then followed up with dose-response experiments to determine IC50 values.

Figure 2: A typical workflow for kinome profiling of a small molecule inhibitor.

Stage 3: Hit Validation and Target Engagement - Confirming the Interaction

Once a list of candidate targets has been generated from the initial discovery phase, it is essential to validate these interactions using orthogonal methods and to confirm that the compound engages the target in a cellular context.

5.1. Biophysical Assays for Direct Binding

These assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

Bioluminescence Resonance Energy Transfer (BRET)

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein to a fluorescent acceptor that is either a second fusion protein or a fluorescently labeled ligand.

Rationale for Use: BRET is a powerful tool for measuring target engagement in live cells. It can be used to determine the affinity and residence time of a compound for its target in a physiological environment.

Detailed Protocol: NanoBRET™ Target Engagement Assay

-

Construct Generation:

-

Genetically fuse the target protein to NanoLuc® luciferase.

-

Synthesize a fluorescent tracer that binds to the target protein.

-

-

Cell Transfection and Treatment:

-

Transfect cells (e.g., HEK293) with the NanoLuc®-target fusion construct.

-

Treat the cells with a dilution series of the 5,6,7,8-tetrahydroquinazoline derivative.

-

Add the fluorescent tracer.

-

-

Data Acquisition:

-

Add the NanoLuc® substrate (e.g., furimazine).

-

Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

The displacement of the tracer by the compound results in a decrease in the BRET signal, which can be used to calculate the IC50 value.

-

Förster Resonance Energy Transfer (FRET)

Principle: Similar to BRET, FRET involves the non-radiative transfer of energy between a donor and an acceptor fluorophore. In the context of target identification, FRET can be used to study protein-protein interactions that are modulated by a small molecule.

Rationale for Use: If a 5,6,7,8-tetrahydroquinazoline derivative is hypothesized to disrupt a protein-protein interaction, a FRET-based assay can be used to directly measure this effect in living cells.

Stage 4: Biological Function and Pathway Analysis - From Target to Mechanism

Confirming that a compound binds to a protein is a critical step, but it is equally important to demonstrate that this interaction leads to a functional consequence in a biological context.

6.1. Genetic Target Validation using CRISPR/Cas9

Principle: The CRISPR/Cas9 system can be used to create a genetic knockout or knockdown of the putative target protein.

Rationale for Use: If the phenotype induced by the 5,6,7,8-tetrahydroquinazoline derivative is phenocopied by the genetic knockout of the target protein, this provides strong evidence that the protein is indeed the relevant biological target.

Detailed Protocol: CRISPR/Cas9-mediated Target Validation

-

gRNA Design and Cloning:

-

Design and synthesize guide RNAs (gRNAs) that target a specific exon of the gene encoding the putative target protein.

-

Clone the gRNAs into a suitable expression vector that also contains the Cas9 nuclease.

-

-

Cell Transfection and Selection:

-

Transfect the target cells with the CRISPR/Cas9 constructs.

-

Select for transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).

-

-

Validation of Knockout:

-

Confirm the knockout of the target protein by Western blotting or other methods.

-

-

Phenotypic Analysis:

-

Compare the phenotype of the knockout cells to that of wild-type cells treated with the 5,6,7,8-tetrahydroquinazoline derivative. Key phenotypic readouts could include cell viability, proliferation, or the expression of specific biomarkers.

-

6.2. Pathway Deconvolution and Functional Assays

Once the direct target is validated, the next step is to understand how the modulation of this target affects downstream signaling pathways and cellular functions.

Example: Investigating Anti-inflammatory Effects

If a 5,6,7,8-tetrahydroquinazoline derivative is found to have anti-inflammatory activity and its target is a kinase, the following steps can be taken to deconvolute the mechanism:

-

Pathway Analysis: Investigate the effect of the compound on key inflammatory signaling pathways such as NF-κB and MAPK. This can be done by measuring the phosphorylation status of key pathway components (e.g., IκBα, p38, JNK, ERK) by Western blotting.

-

Cytokine Profiling: Measure the effect of the compound on the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Functional Assays: Use in vitro models of inflammation (e.g., co-culture systems, cell migration assays) to assess the functional consequences of target inhibition by the compound.

Figure 3: A simplified representation of inflammatory signaling pathways (MAPK and NF-κB) that can be investigated to deconvolute the mechanism of action of anti-inflammatory 5,6,7,8-tetrahydroquinazoline derivatives.

Conclusion

The identification of therapeutic targets for novel chemical matter like 5,6,7,8-tetrahydroquinazoline derivatives is a challenging but critical endeavor in drug discovery. The integrated, multi-stage approach outlined in this guide, which combines predictive computational methods with robust experimental validation, provides a clear roadmap for success. By understanding the "why" behind each experimental choice and by employing a suite of orthogonal techniques, researchers can confidently identify and validate the targets of these promising compounds. This, in turn, will pave the way for the development of the next generation of therapeutics for a range of human diseases.

References

- Mayr, A., Klambauer, G., Unterthiner, T., & Hochreiter, S. (2018). Large-scale comparison of machine learning methods for drug target prediction on ChEMBL. Chemical Science, 9(21), 4788-4799.

- Piston, D. W., & Kremers, G. J. (2007). Imaging protein-protein interactions by Förster resonance energy transfer (FRET) microscopy in live cells. Cold Spring Harbor Protocols, 2007(9), pdb.top19.

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Loo, J. A. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 183–200.

- Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406.

- Robers, M. B., Wood, K. V., & Machleidt, T. (2017). Setting Up a Bioluminescence Resonance Energy Transfer (BRET) Assay with NanoLuc® Luciferase: Application Notes and Protocols. ASSAY and Drug Development Technologies, 15(5), 220-226.

- Kumar, C., & Mann, M. (2009). Bioinformatics analysis of mass spectrometry-based proteomics data sets. FEBS letters, 583(11), 1703–1712.

- Cox, J., & Mann, M. (2011). Bioinformatics analysis of proteomics data. Methods in molecular biology (Clifton, N.J.), 753, 339–354.

- Karim, M. R., & Wang, J. (2020). Machine learning models for drug-target interactions: current knowledge and future directions. Future medicinal chemistry, 12(8), 757–771.

- Kumar, C., & Mann, M. (2009). Bioinformatics analysis of mass spectrometry-based proteomics data sets. FEBS letters, 583(11), 1703–1712.

- Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262.

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

- Padmanabhan, P., & S. R., R. (2021). Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells. Emerging Topics in Life Sciences, 5(2), 209-220.

-

BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

- Bhat, R. A., & Rajagopal, K. (2018). Forster Resonance Energy Transfer (FRET) to Visualize Protein-Protein Interactions in the Plant Cell. Methods in molecular biology (Clifton, N.J.), 1795, 1–11.

-

ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. Retrieved from [Link]

- Winiarczyk, D., Khodadadi, H., Leszczyński, P., & Taniguchi, H. (2025). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. PloS one, 20(3), e0312722.

- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G

The Tetrahydroquinazoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline framework, a fusion of benzene and pyrimidine rings, has long been recognized as a cornerstone in the development of therapeutic agents.[1][2] Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinazoline, retains this rich pharmacological potential while offering greater three-dimensional complexity. This increased sp3 character provides a nuanced architecture for interacting with biological targets, making the tetrahydroquinazoline scaffold a focal point in the quest for novel therapeutics with enhanced potency and selectivity.[3][4]

This guide provides a comprehensive review of the synthesis and diverse bioactivities of tetrahydroquinazoline derivatives. It is designed for the medicinal chemist and drug development professional, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and to illuminate the structure-activity relationships that drive biological efficacy. We will explore key synthetic methodologies, delve into the mechanisms of their significant anticancer, antimicrobial, and antiviral activities, and provide detailed protocols to bridge theory with practice.

Part 1: Strategic Synthesis of the Tetrahydroquinazoline Nucleus

The construction of the tetrahydroquinazoline ring system has evolved from classical cyclocondensations to sophisticated metal-catalyzed and multicomponent strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

Multicomponent Reactions (MCRs): An Atom-Economical Approach

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity.[5] For tetrahydroquinazolines, the reaction of an aminobenzylamine, an aldehyde or ketone, and sometimes a third component, offers a direct and convergent route.

The primary advantage of MCRs lies in their operational simplicity and atom economy, often proceeding with high yields and minimizing waste by reducing the need for intermediate purification steps.[5] The mechanism typically involves the initial formation of an imine from the aldehyde and one of the amine functionalities, followed by an intramolecular nucleophilic attack by the second amine group to close the heterocyclic ring.

The following diagram illustrates a common pathway for the synthesis of 1,2,3,4-tetrahydroquinazolines from 2-aminobenzylamine and two equivalents of an aldehyde.

Caption: A generalized workflow for a multicomponent reaction to form the tetrahydroquinazoline core.

This protocol is adapted from a green chemistry approach involving the reaction of 2-aminobenzylamine and various benzaldehydes.[5] The absence of solvent and the use of grinding or gentle heating make this an environmentally benign method.

Materials:

-

2-Aminobenzylamine (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Mortar and Pestle

-

Oil Bath

Procedure:

-

Combine 2-aminobenzylamine (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in a clean, dry mortar.

-

Grind the mixture vigorously with a pestle at room temperature for the time specified by reaction monitoring (typically 10-20 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Alternatively, the reactants can be combined in a round-bottom flask and heated in an oil bath at 60-80°C.[5]

-

Upon completion, the resulting solid product is washed with cold ethanol or a suitable solvent to remove any unreacted starting materials.

-

The product is then collected by filtration and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization.

Causality: The solvent-free approach is effective because the intimate contact and energy provided by grinding are sufficient to overcome the activation energy for imine formation and subsequent cyclization. Heating provides an alternative energy input. This method avoids the cost, waste, and potential side reactions associated with organic solvents.

Metal-Catalyzed Cycloadditions and Tandem Reactions

Transition-metal catalysis offers powerful and often stereoselective routes to complex heterocyclic systems. For tetrahydroquinazolines, copper and iridium-catalyzed [4+2] cycloadditions have emerged as elegant strategies.[6] These methods provide access to chiral tetrahydroquinazolines, which is of paramount importance for developing enantiomerically pure drug candidates.

For instance, a copper-catalyzed asymmetric formal [4+2]-cycloaddition between copper-allenylidenes and hexahydro-1,3,5-triazines can produce chiral tetrahydroquinazolines with high enantioselectivity.[6] Similarly, iridium catalysts have been employed for asymmetric cycloadditions of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines.[6]

Table 1: Comparison of Selected Synthetic Methodologies

| Method | Catalyst/Conditions | Key Advantages | Typical Yields | Reference |

| Multicomponent Reaction | Solvent-free, grinding or oil bath | High atom economy, green, simple setup | ~90% | [5] |

| Cu-Catalyzed Cycloaddition | Copper catalyst, chiral ligand | High enantioselectivity, access to chiral products | Good to excellent | [6] |

| Ir-Catalyzed Cycloaddition | Iridium catalyst, chiral ligand | Excellent enantioselectivity | Good | [6] |

| Electrochemical Synthesis | Undivided cell, MeCN as H-source | Mild conditions, high efficiency | Good to excellent | [7] |

Part 2: The Broad-Spectrum Bioactivity of Tetrahydroquinazolines

The tetrahydroquinazoline scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. This structural framework has proven effective in targeting key enzymes and pathways implicated in cancer, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Topoisomerase IIα

A significant area of research has focused on tetrahydroquinazolines as anticancer agents.[3][8] One of the most well-validated mechanisms is the inhibition of human topoisomerase II (topoII), an essential enzyme that manages DNA topology during replication and transcription.[9][10] Notably, certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent and highly selective inhibitors of the topoIIα isoform over the topoIIβ isoform.[3] This selectivity is crucial, as inhibition of topoIIβ is often associated with the cardiotoxicity of existing anticancer drugs like etoposide.

These compounds act as catalytic inhibitors, blocking the function of topoII without stabilizing the DNA-enzyme cleavage complex, which differentiates them from "topoII poisons" and potentially leads to a safer therapeutic profile.[3] One lead compound, ARN-21934, demonstrated potent inhibition of DNA relaxation, broad antiproliferative activity against human cancer cells, and a favorable in vivo pharmacokinetic profile, including the ability to cross the blood-brain barrier.[3][9]

The diagram below outlines the role of Topoisomerase IIα in the cell cycle and how tetrahydroquinazoline inhibitors intervene.

Caption: Inhibition of the Topoisomerase IIα catalytic cycle by tetrahydroquinazoline derivatives, leading to cell cycle arrest.

Antiviral Activity: A Promising Chemotype Against Flaviviruses

The emergence and re-emergence of viral pathogens necessitate the discovery of new antiviral agents. Tetrahydroquinazoline N-oxides have been identified as a promising chemotype with a broad spectrum of activity against flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), West Nile Virus (WNV), and Yellow Fever Virus (YFV).[11]

Time-of-addition studies suggest that these compounds act at the early stages of the viral replication cycle after the virus has entered the host cell.[11] This indicates a mechanism distinct from entry inhibitors and suggests interference with processes like viral genome replication or protein synthesis. Computational studies have also explored ambroxol-derived tetrahydroquinazolines as potential inhibitors of SARS-CoV-2 proteins, highlighting the scaffold's versatility in targeting different viral families.[4][12][13]

Antimicrobial and Anti-inflammatory Properties

The tetrahydroquinazoline core has also been exploited for the development of antimicrobial and anti-inflammatory agents.

-

Antimicrobial: Various derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[14][15] For example, certain dihydroquinazolinone analogs demonstrated significant inhibitory activity against P. aeruginosa, B. subtilis, and L. rhamnosus.[14] The mechanism often involves the disruption of bacterial cell wall synthesis or other essential enzymatic processes.

-

Anti-inflammatory: Tetrahydroquinazolinone derivatives have been evaluated for their ability to protect against carrageenan-induced edema, a common model for acute inflammation.[15] Additionally, other analogs have been explored as inhibitors of phospholipase A2 (PLA2) and proteases, enzymes that play critical roles in the inflammatory cascade.[16]

Table 2: Summary of Bioactivities for Selected Tetrahydroquinazoline Derivatives

| Compound Class | Biological Target/Activity | Disease Area | Key Findings | Reference(s) |

| 6-Amino-tetrahydroquinazolines | Topoisomerase IIα inhibitor | Cancer | Potent, selective over TopoIIβ, crosses blood-brain barrier. | [3][9] |

| Tetrahydroquinazoline N-oxides | Flavivirus replication | Viral Infections | Broad-spectrum activity against TBEV, WNV, YFV. Acts post-entry. | [11] |

| Dihydroquinazolinones | Bacterial growth inhibition | Bacterial Infections | Active against Gram-positive and Gram-negative strains. | [14] |

| N-3 Substituted Tetrahydroquinazolinones | Inflammation | Inflammatory Disorders | Protection against carrageenan-induced edema. | [15] |

| Ambroxol-derived Tetrahydroquinazolines | SARS-CoV-2 proteins (in silico) | Viral Infections | Potential binding to key viral proteases. | [12][13] |

This protocol describes a standard method to evaluate the antiproliferative activity of synthesized compounds against a human cancer cell line, as performed for tetrahydroquinoline derivatives.[3][17]

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, MCF7 breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Tetrahydroquinazoline test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline test compounds in growth medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Conclusion and Future Outlook

The tetrahydroquinazoline scaffold continues to demonstrate its value as a privileged structure in medicinal chemistry. Efficient and diverse synthetic strategies, particularly those employing multicomponent reactions and asymmetric catalysis, have made a vast chemical space accessible for exploration. The broad spectrum of biological activities—ranging from highly selective anticancer agents to potent antivirals and antimicrobials—ensures that this heterocyclic core will remain a subject of intense investigation.

Future efforts will likely focus on several key areas:

-

Stereoselective Synthesis: Expanding the toolbox of asymmetric methods to afford enantiomerically pure tetrahydroquinazolines, as stereochemistry is often critical for biological activity and safety.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by these compounds to guide rational drug design.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

The structural versatility and proven pharmacological relevance of tetrahydroquinazolines position them as highly promising starting points for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious disease, and beyond.

References

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Oriental Journal of Chemistry, 36(5), 799-813. Available from: [Link]

-

Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020). Journal of Medicinal Chemistry, 63(21), 12991-13006. Available from: [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10, 981100. Available from: [Link]

-

Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes. (2024). RSC Medicinal Chemistry, 15(2), 488-496. Available from: [Link]

-

Tetrahydroquinazoline N-oxide derivatives inhibit reproduction of tick-borne and mosquito-borne flaviviruses. (2023). Archiv der Pharmazie, 356(6), e2300043. Available from: [Link]

-

Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (2022). Chemical Methodologies, 6(5), 403-410. Available from: [Link]

-

Synthesis of tetrahydroquinazolines. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6545-6547. Available from: [Link]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). Research Square. Available from: [Link]

-

A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2023). International Journal of Molecular Sciences, 24(5), 4627. Available from: [Link]

-

Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. (2024). Investigational New Drugs. Available from: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2017). Future Medicinal Chemistry, 9(5), 517-532. Available from: [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 776269. Available from: [Link]

-

Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. (2024). Investigational New Drugs. Available from: [Link]

-

4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. (1968). Journal of Medicinal Chemistry, 11(2), 348-352. Available from: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 1, 2, 3, 4-TETRAHYDROQUINAZOLINONE DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3912-3922. Available from: [Link]

-

Alkoxycarbonylating Reagents from Tetrahydroquinazoline: Enabling Photoredox Catalyst-Free Construction of C(sp2)–C(sp3) and C(sp2)–C(sp2) Bonds. (2024). Organic Letters. Available from: [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100806. Available from: [Link]

-

Quinazoline derivatives & pharmacological activities: a review. (2013). International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. Available from: [Link]

-

Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). Scientific Reports, 12, 11451. Available from: [Link]

-

Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. (2003). Journal of Combinatorial Chemistry, 5(5), 576-585. Available from: [Link]

-

Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. (2020). Green Chemistry, 22(18), 6061-6066. Available from: [Link]

-

Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available from: [Link]

-

DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (2023). JETIR, 10(6). Available from: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(11), 17643-17677. Available from: [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2023). Letters in Drug Design & Discovery, 20(10), 1215-1224. Available from: [Link]

-

4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. (1968). Journal of Medicinal Chemistry, 11(2), 348-352. Available from: [Link]

-

A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2023). International Journal of Molecular Sciences, 24(5), 4627. Available from: [Link]

-

Chemistry and activity of quinazoline moiety: A systematic review study. (2021). Journal of Indian Academy of Oral Medicine and Radiology, 33(1), 69-75. Available from: [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ChemistrySelect, 7(22), e202200780. Available from: [Link]

-

Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(2), 201-207. Available from: [Link]

-

Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. (2021). European Journal of Medicinal Chemistry, 211, 113098. Available from: [Link]

-

A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2023). ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Octahydroquinazolinones as Phospholipase A2, and Protease Inhibitors: Experimental and Theoretical Exploration. (2023). Molecules, 28(4), 1845. Available from: [Link]

-

Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2022). Viruses, 14(11), 2372. Available from: [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. Tetrahydroquinazoline synthesis [organic-chemistry.org]

- 7. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]

- 15. ijpsr.com [ijpsr.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Using α-aminoamidines for the synthesis of 5,6,7,8-tetrahydroquinazolines

Application Note: Synthesis and Functionalization of 5,6,7,8-Tetrahydroquinazolines via α-Aminoamidine Annulation

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The 5,6,7,8-tetrahydroquinazoline scaffold is a highly privileged structural motif in medicinal chemistry, frequently embedded in agents designed to combat multidrug-resistant Mycobacterium tuberculosis and metabolic disorders like diabetes [1]. Traditional methods for synthesizing these fused pyrimidine systems often require harsh conditions, complex multi-step sequences, or yield difficult-to-purify mixtures.

Mechanistic Insights: The Cascade Annulation

Understanding the reaction causality is critical for troubleshooting and optimizing substrate scope. The synthesis of the tetrahydroquinazoline core from α-aminoamidines is not a concerted reaction but rather a stepwise cascade sequence .

-

Initiation (Michael Addition): The reaction begins with the nucleophilic attack of the electron-rich guanidine/amidine moiety of the α-aminoamidine onto one of the highly electrophilic olefinic bonds of the bis-benzylidene cyclohexanone's enone system.

-

Cyclocondensation: The intermediate undergoes an intramolecular cyclization, where the secondary amine attacks the carbonyl carbon, forming the fused pyrimidine ring.

-

Aromatization: The process is finalized by a thermodynamically driven aromatization (often utilizing ambient molecular oxygen or inherent solvent basicity), yielding the fully conjugated pyrimidine core of the 5,6,7,8-tetrahydroquinazoline [1].

Pyridine is specifically selected as the solvent for this workflow. It acts dual-purpose: as a polar medium to solubilize the diverse organic precursors and as a mild, non-nucleophilic base that facilitates the initial Michael addition without prematurely cleaving acid-labile protecting groups (e.g., Boc).

Cascade mechanism of α-aminoamidines and bis-benzylidene cyclohexanones to tetrahydroquinazolines.

Quantitative Data: Substrate Scope and Yield Optimization

The methodology demonstrates excellent functional group tolerance. The table below summarizes the expected yields when varying the aryl substituents on the cyclohexanone electrophile. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are both well-tolerated, though slight variations in reaction kinetics may be observed.

| Compound ID | Amidine Protecting Group (R¹) | Cyclohexanone Aryl Group (R²) | Reaction Time (h) | Isolated Yield (%) |

| 3a | Boc-NH-C(CH₃)₂- | Phenyl | 24 | 80 |

| 3b | Boc-NH-C(CH₃)₂- | 4-Methylphenyl | 24 | 75 |

| 3c | Boc-NH-C(CH₃)₂- | 4-Methoxyphenyl | 24 | 72 |

| 3d | Boc-NH-C(CH₃)₂- | 4-Chlorophenyl | 24 | 68 |

| 3e | Cbz-NH-C(CH₃)₂- | Phenyl | 24 | 70 |

Data aggregated based on standardized cyclocondensation parameters (1.0 equiv amidine, 1.0 equiv cyclohexanone, Pyridine, 100 °C). [1]

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility.

Protocol A: Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines

Objective: Construct the core tetrahydroquinazoline ring system.

-

Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the protected α-aminoamidine acetate (1.0 mmol) and the corresponding bis-benzylidene cyclohexanone (1.0 mmol).

-

Solvent Addition: Suspend the reagents in anhydrous pyridine (15 mL). Analyst Note: Pyridine must be anhydrous to prevent competitive hydrolysis of the amidine precursor.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C using a pre-calibrated oil bath. Maintain stirring for 24 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting materials via TLC (eluent: EtOAc/Hexanes 1:2).

-

Workup & Isolation:

-

Upon completion, remove the pyridine solvent under reduced pressure (rotary evaporation coupled with a high-vacuum pump).

-

To the resulting crude residue, add cold methanol (20 mL). This induces the selective precipitation of the target tetrahydroquinazoline.

-

Filter the precipitate through a sintered glass funnel, wash with cold methanol (2 × 5 mL), and dry in vacuo to afford the pure protected product.

-

Protocol B: Cleavage of the C2-tert-Butylamine Protecting Group

Objective: Unmask the primary amine for downstream pharmaceutical derivatization.

-

Acidic Solvolysis: Dissolve the protected tetrahydroquinazoline (e.g., Boc-protected compound 3a ) in methanol (10 mL).

-

Deprotection: Add concentrated Hydrochloric Acid (HCl, 37%, 2 mL) dropwise to the stirring solution.

-

Heating: Stir the reaction mixture at 40 °C for 24 hours. Analyst Note: 40 °C is the thermodynamic sweet spot; higher temperatures risk degrading the tetrahydroquinazoline core, while lower temperatures result in incomplete deprotection.

-

Neutralization & Extraction: Concentrate the mixture under vacuum. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the free base with Dichloromethane (3 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free α-amino-functionalized tetrahydroquinazoline.

Biological Screening & Drug Discovery Workflow

The resulting functionalized 5,6,7,8-tetrahydroquinazolines are highly valuable for in silico and in vitro screening. Molecular docking studies have confirmed that these scaffolds exhibit high binding affinities toward critical enzymatic targets [1]:

-

Antitubercular Targets: Dihydrofolate reductase (DHFR), Pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).

-

Antidiabetic Targets: β-glucosidase.

Downstream biological screening pathways for synthesized tetrahydroquinazoline derivatives.

References

-

Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.[Link]

In Vitro Assay Methods for Testing 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine against Mycobacterium tuberculosis

An Application Guide:

Introduction

The global health challenge posed by Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action. The quinazoline scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Notably, recent in silico screening studies have suggested that the 5,6,7,8-tetrahydroquinazoline core may exhibit high binding affinity towards essential M. tuberculosis enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), marking them as promising candidates for new antitubercular agents.[1][2]

This application note provides a comprehensive, tiered framework for the in vitro evaluation of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, a specific derivative from this promising class. We present a logical progression of assays, from initial high-throughput screening to more complex secondary and cell-based models, designed to thoroughly characterize the compound's antimycobacterial potential. The protocols herein are detailed to guide researchers in generating robust and reproducible data, while the accompanying rationale explains the causality behind key experimental choices, ensuring a deep understanding of the drug discovery workflow.

A Tiered Approach to Antitubercular Drug Screening

A successful in vitro screening cascade for a novel compound like 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine should be structured to answer a series of critical questions in a resource-efficient manner. This tiered approach ensures that only the most promising compounds advance to more complex and resource-intensive assays.

Figure 1: Tiered workflow for evaluating a novel anti-TB compound.

Tier 1: Primary Screening - Minimum Inhibitory Concentration (MIC)

The foundational step in assessing any antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.[3] For M. tuberculosis, the Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric method.[4][5][6]

Principle of the Microplate Alamar Blue Assay (MABA)